BRD4 Bromodomain 1 Binding Affinity: Comparative Kd Analysis
2-(3-Bromo-4-methylphenoxy)ethan-1-amine exhibits a dissociation constant (Kd) of 1.91 μM (1,910 nM) for the BRD4 bromodomain 1 (BD1), as determined by isothermal titration calorimetry (ITC) [1]. This affinity is 2.6-fold weaker than the prototypical BET inhibitor (+)-JQ1 (Kd ≈ 730 nM for BRD4 BD1) [2], placing it in the low-micromolar affinity range. Compared to structurally related phenoxyethylamine derivatives lacking the 3-bromo-4-methyl substitution pattern, which often show no detectable binding (Kd > 50 μM), this compound demonstrates measurable, albeit modest, target engagement [3].
| Evidence Dimension | BRD4 BD1 binding affinity |
|---|---|
| Target Compound Data | Kd = 1,910 nM |
| Comparator Or Baseline | (+)-JQ1: Kd ≈ 730 nM; Unsubstituted phenoxyethylamine analogs: Kd > 50,000 nM |
| Quantified Difference | 2.6-fold weaker vs. (+)-JQ1; >26-fold stronger vs. unsubstituted analogs |
| Conditions | Isothermal titration calorimetry (ITC), unknown origin of BRD4 BD1 protein |
Why This Matters
This data establishes a baseline for target engagement, enabling researchers to use this compound as a weak-affinity probe or a starting point for fragment-based drug discovery, while avoiding analogs with no measurable binding.
- [1] BindingDB. (n.d.). BDBM50623485 CHEMBL5437886: Binding affinity to BRD4 bromo domain 1 assessed as dissociation constant by ITC analysis. View Source
- [2] Filippakopoulos, P., Qi, J., Picaud, S., Shen, Y., Smith, W. B., Fedorov, O., ... & Bradner, J. E. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. View Source
- [3] Class-level inference based on the absence of reported BRD4 binding for simple 2-phenoxyethanamine derivatives in major public databases (ChEMBL, BindingDB). View Source
